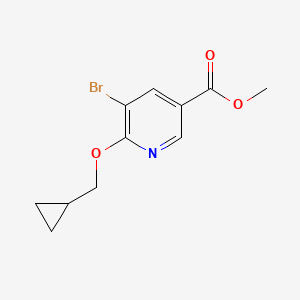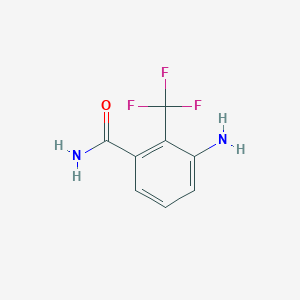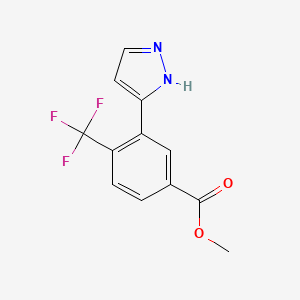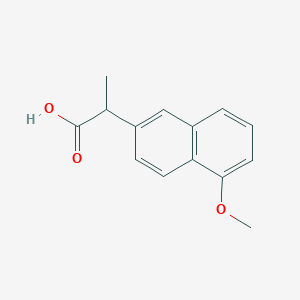
2-(5-methoxynaphthalen-2-yl)propanoic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-6-Methoxy-alpha-Methyl-2-naphthaleneacetic Acid is a chemical compound with the molecular formula C14H13ClO3 and a molecular weight of 264.70 g/mol . It is also known by other names such as (S)-5-Chloro Naproxen and Naproxen Impurity B . This compound is a derivative of naphthalene and is characterized by the presence of a chloro group, a methoxy group, and a methyl group attached to the naphthalene ring.
准备方法
The synthesis of 5-Chloro-6-Methoxy-alpha-Methyl-2-naphthaleneacetic Acid involves several steps. One common synthetic route includes the following steps :
Starting Material: The synthesis begins with a suitable naphthalene derivative.
Chlorination: The naphthalene derivative undergoes chlorination to introduce the chloro group at the desired position.
Methoxylation: The chlorinated intermediate is then subjected to methoxylation to introduce the methoxy group.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained.
化学反应分析
5-Chloro-6-Methoxy-alpha-Methyl-2-naphthaleneacetic Acid undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chloro group can be substituted with other functional groups such as amines or thiols.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
5-Chloro-6-Methoxy-alpha-Methyl-2-naphthaleneacetic Acid has several scientific research applications :
Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: It is used as a reference standard in pharmaceutical research to study impurities and degradation products of related drugs.
Industry: The compound is used in the development of new materials and as a building block for complex organic molecules.
作用机制
The mechanism of action of 5-Chloro-6-Methoxy-alpha-Methyl-2-naphthaleneacetic Acid involves its interaction with specific molecular targets and pathways . The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
5-Chloro-6-Methoxy-alpha-Methyl-2-naphthaleneacetic Acid can be compared with other similar compounds such as :
Naproxen: A widely used nonsteroidal anti-inflammatory drug (NSAID) with similar structural features.
Ibuprofen: Another NSAID with a different chemical structure but similar therapeutic effects.
Ketoprofen: An NSAID with a similar mechanism of action but different chemical properties.
The uniqueness of 5-Chloro-6-Methoxy-alpha-Methyl-2-naphthaleneacetic Acid lies in its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
2-(5-methoxynaphthalen-2-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c1-9(14(15)16)10-6-7-12-11(8-10)4-3-5-13(12)17-2/h3-9H,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICRSDYDMKBXRSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C(=CC=C2)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-Isopropyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B12081544.png)
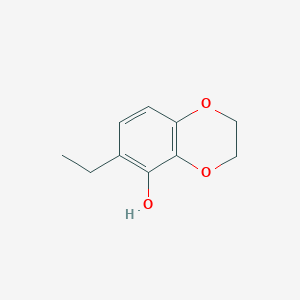

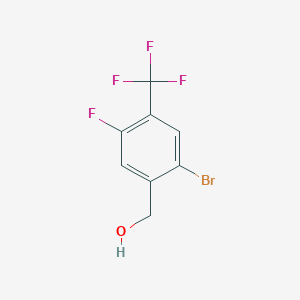
![Benzene, 1-ethoxy-2,3-difluoro-4-[(4-propylphenyl)ethynyl]-](/img/structure/B12081570.png)
![1-(Dibenzo[b,d]furan-4-yl)ethan-1-one](/img/structure/B12081579.png)
![{[3-Fluoro-4-(thiophen-3-yl)phenyl]methyl}(methyl)amine](/img/structure/B12081592.png)
![1-[(5-Bromopentyl)oxy]-3-(propan-2-yl)benzene](/img/structure/B12081596.png)
